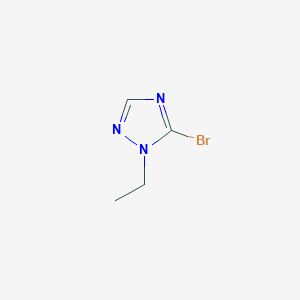

5-Bromo-1-ethyl-1H-1,2,4-triazole

Description

Overview of 1,2,4-Triazole (B32235) Heterocycles in Contemporary Organic Synthesis

The 1,2,4-triazole ring system represents a vital scaffold in modern organic chemistry, recognized for its distinct chemical and structural characteristics. researchgate.nethit2lead.com This five-membered aromatic heterocycle, which contains three nitrogen atoms, is a stable entity that can be readily functionalized. google.comuzh.ch Due to its unique properties, including its planarity, dipole moment, and hydrogen bonding capability, the 1,2,4-triazole moiety can serve as a bioisostere for amide and ester groups, enabling favorable interactions with biological targets. nih.govuni.luprepchem.com

In the realm of contemporary synthesis, 1,2,4-triazoles are employed as versatile building blocks for a diverse range of molecules. scispace.com Their synthesis has garnered considerable attention, leading to a variety of methods starting from precursors like hydrazones, thiosemicarbazides, and aryl diazonium salts. google.comrroij.comresearchgate.net The most profound impact of the 1,2,4-triazole core is in medicinal chemistry, where it is integral to numerous commercial drugs. rroij.comijsr.net This includes widely used antifungal agents (e.g., fluconazole, itraconazole), antiviral medications (e.g., ribavirin), and anticancer drugs (e.g., letrozole). nih.govscispace.comrroij.com The spectrum of biological activities demonstrated by 1,2,4-triazole derivatives is extensive, covering antibacterial, anticonvulsant, anti-inflammatory, and antioxidant properties. prepchem.comijsr.netiajps.com

Beyond their pharmaceutical importance, 1,2,4-triazoles are crucial in agrochemicals as fungicides and in materials science for creating corrosion inhibitors, ionic liquids, and specialized polymers. nih.govscispace.comresearchgate.netchemrxiv.org

Significance of Halogenation, Specifically Bromination, in Triazole Functionalization

Halogenation, with a particular focus on bromination, is a key functionalization technique for the 1,2,4-triazole ring, greatly enhancing its synthetic versatility. The introduction of a bromine atom onto the triazole scaffold serves a dual purpose: it can modulate the biological activity of the final compound and acts as a reactive handle for subsequent chemical modifications. organic-chemistry.org It has been observed that the inclusion of halogens on a triazole ring can significantly boost the molecule's inhibitory activity against various biological targets. uni.lumdpi.com

From a synthetic chemistry perspective, the bromo group is an invaluable tool. The carbon-bromine (C-Br) bond on the electron-deficient triazole ring is an excellent site for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki and Chan-Lam couplings. ijsr.netuni.lu This allows for the efficient incorporation of diverse aryl, vinyl, and alkyl groups, enabling the assembly of complex, poly-substituted heterocyclic structures that would be otherwise difficult to access. ijsr.netthieme-connect.com

Furthermore, bromination can serve as a strategic element for controlling regioselectivity in subsequent reactions. The presence of a bromo substituent can direct further functionalization, such as alkylation or lithiation, to a specific nitrogen or carbon atom on the ring. uni.lubldpharm.comjrespharm.com This control is crucial for avoiding the formation of isomeric mixtures and ensuring the efficient synthesis of a single, desired product. frontiersin.org The development of methods for the direct and selective bromination of the triazole core highlights the importance of this process in modern synthetic strategies. nuph.edu.ua

Historical Context and Evolution of Research on 5-Bromo-1-ethyl-1H-1,2,4-triazole

While specific historical documentation on the initial synthesis of this compound is not extensively detailed in seminal literature, its development can be understood within the broader evolution of triazole chemistry. The synthesis of N-alkylated triazoles has historically been challenged by issues of regioselectivity. researchgate.net

The most probable synthetic route to this compound involves the N-alkylation of the precursor, 5-bromo-1H-1,2,4-triazole. iajps.com This reaction, typically carried out using an ethylating agent like ethyl bromide or diethyl sulfate (B86663) in the presence of a base, faces a significant challenge: the alkylation can occur at either the N1 or N4 position of the triazole ring, leading to a mixture of 1-ethyl and 4-ethyl isomers. researchgate.net

Table 1: Potential Isomeric Products of Ethylation of 5-Bromo-1H-1,2,4-triazole

| Compound Name | Structure | Isomer Type |

| This compound | CCN1C(=NC=N1)Br | N1 Isomer (Target) |

| 5-Bromo-4-ethyl-4H-1,2,4-triazole | CCN1N=C(Br)N=C1 | N4 Isomer |

Early research efforts would have focused on optimizing reaction conditions (e.g., choice of solvent, base, and temperature) to favor the formation of the desired N1 isomer and developing effective methods for separating the resulting isomers. The evolution in this field has moved towards developing more regioselective synthetic strategies. For related compounds, researchers have used directing groups or multi-step pathways to overcome the lack of selectivity inherent in direct alkylation. uni.lufrontiersin.org For instance, a synthetic strategy might involve creating the triazole ring from a pre-alkylated precursor, such as an N-ethyl hydrazide derivative, to ensure the ethyl group is positioned correctly from the outset.

Current Research Frontiers and Unaddressed Challenges Related to the Compound

The current research interest in this compound lies primarily in its potential as a versatile chemical building block. The presence of both a reactive bromine atom and an N-ethyl group makes it a valuable precursor for creating more complex, functionalized molecules for applications in medicinal chemistry and materials science.

Research Frontiers:

Cross-Coupling Reactions: A major frontier is the use of this compound in palladium-catalyzed cross-coupling reactions. The C-Br bond at the 5-position is primed for reactions like Suzuki, Sonogashira, and Buchwald-Hartwig couplings, allowing for the introduction of a wide array of substituents to build novel molecular architectures. nih.govuni.lu

Development of Bioactive Molecules: Given the established biological importance of the 1,2,4-triazole scaffold, this compound is a candidate for the synthesis of new potential therapeutic agents. The ethyl group can influence solubility and metabolic stability, while the bromine atom provides a site for diversification to optimize biological activity. researchgate.net

Functional Materials: The triazole ring is known to be used in the development of functional materials. This compound could serve as a monomer or functional unit in the synthesis of polymers or coordination complexes with specific electronic or physical properties.

Unaddressed Challenges:

Scalable, Regioselective Synthesis: A significant challenge remains the development of a cost-effective and scalable synthesis that produces only the 1-ethyl isomer, avoiding the difficult separation of N1/N4 mixtures that often plagues direct alkylation methods. frontiersin.org

Lack of Detailed Reactivity Data: While its utility can be inferred from similar compounds, there is a lack of specific, published research detailing the reaction kinetics, substrate scope, and optimal conditions for cross-coupling reactions involving this compound. This data is essential for its efficient use as a building block.

Comparative Studies: There are no comprehensive studies comparing the reactivity and influence of the N1-ethyl group in this compound against other N-alkyl or N-aryl analogues. Such research would provide a clearer understanding of how the N-substituent impacts the properties and synthetic utility of the bromo-triazole core.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₄H₆BrN₃ |

| Molecular Weight | 176.01 g/mol |

| InChIKey | JHTVMKGZVICRCM-UHFFFAOYSA-N |

| Canonical SMILES | CCN1C(=NC=N1)Br |

| Predicted XlogP | 1.3 |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 3 |

Data sourced from PubChem CID 590265. prepchem.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-bromo-1-ethyl-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6BrN3/c1-2-8-4(5)6-3-7-8/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHTVMKGZVICRCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NC=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40343524 | |

| Record name | 5-Bromo-1-ethyl-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40343524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64907-55-7 | |

| Record name | 5-Bromo-1-ethyl-1H-1,2,4-triazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64907-55-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-1-ethyl-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40343524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-1-Ethyl-1H-1,2,4-Triazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 5 Bromo 1 Ethyl 1h 1,2,4 Triazole

Regioselective Synthesis Strategies for the 1,2,4-Triazole (B32235) Core

The construction of the 1,2,4-triazole ring is the foundational step in the synthesis of the target compound. The regioselectivity of these reactions is paramount to ensure the correct arrangement of substituents.

Classic cyclization reactions remain fundamental in forming the 1,2,4-triazole core. Two of the most notable methods are the Pellizzari and Einhorn-Brunner reactions.

The Pellizzari reaction , discovered by Guido Pellizzari in 1911, involves the reaction of an amide with a hydrazide to form a 1,2,4-triazole. wikipedia.org This method typically requires high temperatures and can have long reaction times, which has led to modifications to improve yields and conditions. wikipedia.org The general mechanism involves the nucleophilic attack of the hydrazide nitrogen on the amide carbonyl, followed by intramolecular cyclization and dehydration to form the aromatic triazole ring. wikipedia.org

The Einhorn–Brunner reaction is another key method for synthesizing 1,2,4-triazoles. It involves the reaction of imides with alkyl hydrazines in the presence of an acid. wikipedia.orgwikipedia.org This reaction can produce a mixture of isomeric triazoles if the imide is unsymmetrical. wikipedia.orgwikipedia.org The regioselectivity is influenced by the acidity of the groups attached to the imide, with the more acidic group preferentially ending up at the 3-position of the triazole ring. wikipedia.org The mechanism proceeds through the formation of an intermediate by the attack of the hydrazine (B178648) on a carbonyl group of the imide, followed by cyclization and elimination of water. wikipedia.org

| Reaction Name | Reactants | General Product | Key Features |

| Pellizzari Reaction | Amide, Hydrazide | 1,2,4-Triazole | Can require high temperatures; microwave irradiation can improve yields and reduce reaction times. wikipedia.org |

| Einhorn-Brunner Reaction | Imide, Alkyl Hydrazine | Isomeric mixture of 1,2,4-Triazoles | Regioselectivity is dependent on the substituents of the imide. wikipedia.org |

The introduction of a bromine atom at the C-5 position of the 1,2,4-triazole ring is a critical step. Directing the bromination to this specific position requires careful selection of the brominating agent and reaction conditions to avoid substitution at other positions. While direct literature on the bromination of 1-ethyl-1H-1,2,4-triazole is scarce, analogous reactions on similar triazole systems provide insight. For instance, the synthesis of 5-bromo-1-methyl-3-nitro-1H-1,2,4-triazole involves the use of a brominating agent on a pre-formed triazole ring. prepchem.com

Common brominating agents such as N-bromosuccinimide (NBS) or bromine in the presence of a Lewis acid can be employed. The reactivity of the triazole ring and the directing effects of the existing N-ethyl group will influence the regioselectivity of the bromination. In some cases, a metal-catalyzed cross-coupling reaction, such as a Suzuki or Heck reaction, on a halogenated triazole precursor can also be used to introduce other functional groups, which could then be converted to a bromo group if direct bromination is not efficient. researchgate.net

The introduction of the ethyl group at the N-1 position is another crucial regioselective step. Alkylation of the parent 1,2,4-triazole can occur at either the N-1 or N-4 position, leading to a mixture of isomers. tandfonline.com The ratio of these isomers is dependent on the alkylating agent, the base used, and the reaction conditions. tandfonline.comresearchgate.net

To achieve selective N-1 alkylation, several strategies can be employed. The use of specific bases, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), has been shown to favor the formation of the 1-substituted isomer. researchgate.net Another approach is to block the N-4 position with a removable protecting group before alkylation, ensuring that the ethyl group is introduced only at the N-1 position. tandfonline.com Following the alkylation, the protecting group is removed to yield the desired 1-ethyl-1,2,4-triazole. Alternatively, starting with a 4-substituted-1,2,4-triazole, such as 4-amino-1,2,4-triazole, allows for exclusive alkylation at the N-1 position, after which the N-4 substituent can be removed. tandfonline.com

| Alkylation Strategy | Description | Advantage |

| Use of Specific Bases (e.g., DBU) | Employs a base that sterically or electronically favors attack at the N-1 position. | Simple, one-step procedure. researchgate.net |

| N-4 Protection | The N-4 position is blocked with a protecting group prior to alkylation. | High regioselectivity for N-1 alkylation. tandfonline.com |

| Use of N-4 Substituted Precursors | Starting with a 4-substituted triazole directs alkylation to the N-1 position. | High regioselectivity. tandfonline.com |

Precursor Chemistry and Optimization of Starting Materials

Optimization strategies may include exploring different catalysts, solvents, and reaction temperatures to improve the yield and reduce the formation of byproducts. researchgate.netresearchgate.net For instance, in the preparation of the necessary hydrazide, different activating agents for the corresponding carboxylic acid can be tested. The choice of substituents on the precursors can also influence the reactivity and regioselectivity of the subsequent cyclization and functionalization steps.

Green Chemistry Principles in 5-Bromo-1-ethyl-1H-1,2,4-triazole Synthesis

The application of green chemistry principles to the synthesis of 1,2,4-triazoles is an area of growing interest, aiming to reduce the environmental impact of chemical processes. nih.govrsc.org This includes the use of safer solvents, reducing energy consumption, and improving atom economy. nih.govrsc.org

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry for the synthesis of heterocyclic compounds, including 1,2,4-triazoles. nih.govrsc.org The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and can lead to higher yields and cleaner reactions with fewer byproducts. nih.govyu.edu.jorjptonline.org

In the context of the Pellizzari reaction, microwave irradiation has been shown to significantly improve the efficiency of the cyclization. wikipedia.org Similarly, for the N-alkylation step, microwave conditions can accelerate the reaction and improve yields. scipublications.com The table below compares conventional heating with microwave-assisted methods for the synthesis of 1,2,4-triazole derivatives, illustrating the advantages of the latter.

| Synthesis Step | Conventional Heating | Microwave-Assisted Synthesis | Reference |

| 1,2,4-Triazole Formation | 27 hours | 30 minutes | nih.gov |

| 1,3,5-Trisubstituted-1,2,4-triazole Synthesis | > 4 hours | 1 minute | nih.gov |

| 3,5-Disubstituted-1,2,4-triazole Synthesis | 72 hours | 1.5 hours | nih.gov |

Ultrasound-Assisted Synthesis

Ultrasound-assisted organic synthesis has emerged as a powerful technique in green chemistry, often leading to enhanced reaction rates, higher yields, and milder reaction conditions compared to conventional methods. academie-sciences.frresearchgate.net The application of ultrasonic irradiation in the synthesis of 1,2,4-triazole derivatives has demonstrated considerable efficiency. asianpubs.org This method utilizes acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—to create localized hot spots with extreme temperatures and pressures, which can dramatically accelerate chemical reactions. asianpubs.org

Research on various 1,2,4-triazole derivatives shows that ultrasound-assisted methods can significantly reduce reaction times from several hours to minutes while improving product yields. academie-sciences.frmdpi.com For instance, the synthesis of N-substituted 5-aryl-1,2,4-triazole-3-acetamide derivatives saw reaction times drop from 10–36 hours with conventional heating to just 39–80 minutes under sonication, with yields increasing from moderate to a range of 65–80%. mdpi.com Similarly, a one-pot, three-component synthesis of novel indole (B1671886) derivatives featuring a 1,2,4-triazole moiety reported yields of 82–93% in 15–35 minutes under ultrasound, a marked improvement over conventional and microwave methods. academie-sciences.fr

These findings suggest that an ultrasound-assisted approach could be highly beneficial for the synthesis of this compound, potentially offering a faster and more efficient pathway that aligns with the principles of green chemistry. researchgate.net

Table 1: Comparison of Conventional vs. Ultrasound-Assisted Synthesis for 1,2,4-Triazole Derivatives

| Derivative Type | Method | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|

| 5-aryl-1,2,4-triazole-3-acetamides | Conventional | 10–36 hours | Moderate | mdpi.com |

| 5-aryl-1,2,4-triazole-3-acetamides | Ultrasound-Assisted | 39–80 minutes | 65–80% | mdpi.com |

| Indole-1,2,4-triazole hybrids | Conventional/Microwave | Longer | Lower | academie-sciences.fr |

| Indole-1,2,4-triazole hybrids | Ultrasound-Assisted | 15–35 minutes | 82–93% | academie-sciences.fr |

| General 1,2,4-triazoles | Conventional | 14 hours | - | asianpubs.org |

Deep Eutectic Solvents and Bio-Catalysis

The use of green solvents is a cornerstone of modern process chemistry. Deep Eutectic Solvents (DESs) have gained significant attention as environmentally friendly alternatives to traditional volatile organic solvents. thieme-connect.comresearchgate.net DESs are mixtures of hydrogen bond donors (HBDs) and hydrogen bond acceptors (HBAs), which, at a particular molar ratio, form a eutectic mixture with a melting point much lower than that of the individual components. researchgate.netresearchgate.net They are attractive for chemical synthesis due to their low cost, low toxicity, biodegradability, and simple preparation. researchgate.netrsc.org

In the context of triazole synthesis, DESs have been shown to be effective reaction media. For example, the synthesis of coumarinyl 1,2,4-triazoles was successfully carried out in a choline (B1196258) chloride:urea deep eutectic solvent, resulting in shorter reaction times and higher yields. researchgate.net Similarly, a metal-free synthesis of 1,2,3-triazoles was achieved in a DES made of choline chloride and urea, which was crucial for stabilizing the triazoline intermediates and achieving useful yields. thieme-connect.com The unique physicochemical properties of DESs can enhance the stability of reactants and intermediates, driving reactions to completion more efficiently than in conventional solvents. thieme-connect.com

While specific applications of bio-catalysis in the synthesis of this compound are not extensively documented in the reviewed literature, the broader field of biocatalysis is increasingly applied to heterocyclic synthesis. The principles of using enzymes for selective and efficient chemical transformations under mild conditions are well-aligned with the goals of green chemistry. The development of specific enzymes for the key bond-forming steps in triazole synthesis remains a promising area for future research.

Table 2: Examples of Deep Eutectic Solvents in Triazole Synthesis

| DES Composition (Molar Ratio) | Triazole Type Synthesized | Key Advantages | Reference |

|---|---|---|---|

| Choline chloride : Urea | Coumarinyl 1,2,4-triazoles | Shorter reaction times, higher yields and purity | researchgate.net |

| Choline chloride : Urea (1:2) | 1,2,3-Triazoles (metal-free) | Increased stability of intermediates, enables reaction | thieme-connect.com |

Large-Scale Synthesis Considerations and Process Optimization

Transitioning a synthetic route from laboratory-scale to large-scale manufacturing requires careful process optimization to ensure safety, efficiency, cost-effectiveness, and product quality. For the large-scale synthesis of this compound, several factors must be considered.

Catalyst Selection and Efficiency: Many synthetic routes for triazoles employ metal catalysts, such as copper or silver, to facilitate cycloaddition reactions. nih.govfrontiersin.org On a large scale, the choice of catalyst is critical. An ideal catalyst should be highly active (allowing for low loading), selective to minimize by-product formation, robust, and easily recoverable or removable from the final product. nih.gov For instance, copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a common method for synthesizing triazoles, but removal of residual copper to meet pharmaceutical purity standards can be a significant challenge requiring specific purification steps. nih.govfrontiersin.org

Reaction Conditions and Safety: Optimizing reaction parameters such as temperature, pressure, and concentration is crucial. Exothermic reactions, which are common in the formation of heterocyclic rings, must be carefully controlled on a large scale to prevent thermal runaways. The choice of solvent is also critical, not only for its impact on reaction kinetics but also for its safety profile (e.g., flash point, toxicity) and ease of handling and recovery.

Purification and Impurity Profile: The final purity of the active pharmaceutical ingredient (API) is paramount. Process optimization must focus on minimizing the formation of impurities. This involves a deep understanding of the reaction mechanism to identify potential side reactions. The development of a robust purification method, such as crystallization or chromatography, that is scalable and efficient is a key part of the process. For a compound like 6-Bromo-N,N-bis(4-methoxybenzyl)-4-methyl-5-(trifluoromethyl)pyridin-2-amine, a key intermediate for a drug, process research enabled significant improvements, such as avoiding tedious protecting group manipulations. figshare.com

Green Chemistry and Waste Management: Modern manufacturing processes aim to be environmentally sustainable. This involves selecting less hazardous reagents and solvents, minimizing waste generation (atom economy), and developing methods for recycling solvents and catalysts. The use of greener methodologies like ultrasound assistance or DES, as discussed previously, can be highly advantageous at an industrial scale.

Sophisticated Spectroscopic and Diffraction Techniques for Structural Elucidation

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular framework of "5-Bromo-1-ethyl-1H-1,2,4-triazole" in solution. By analyzing the magnetic behavior of atomic nuclei, NMR provides granular details about the chemical environment and bonding arrangement of atoms within the molecule.

While one-dimensional ¹H and ¹³C NMR spectra offer preliminary data on the types and quantities of protons and carbons, multi-dimensional NMR techniques are indispensable for the unambiguous assignment of these signals and the establishment of the complete molecular connectivity.

Correlation Spectroscopy (COSY): This two-dimensional experiment maps out proton-proton (¹H-¹H) coupling networks. In the context of "this compound," a COSY spectrum would display a clear correlation between the methyl (-CH₃) and methylene (B1212753) (-CH₂-) protons of the ethyl group, thereby confirming their direct connectivity.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment establishes correlations between directly bonded protons and carbon atoms, which is pivotal for assigning the ¹³C signals. For "this compound," the HSQC spectrum would reveal cross-peaks linking the methyl protons to their corresponding carbon and the methylene protons to their adjacent carbon. It would also connect the C3-proton to the C3 carbon of the triazole ring.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is a highly informative multi-dimensional NMR experiment that uncovers long-range (typically over 2-3 bonds) correlations between protons and carbons. This is instrumental in assembling the entire molecular skeleton. For "this compound," crucial HMBC correlations would include:

Correlations from the methylene protons of the ethyl group to the C3 and C5 carbons of the triazole ring, confirming the attachment of the ethyl group to the N1 nitrogen.

A correlation from the C3-proton to the C5 carbon, further substantiating the structure of the triazole ring.

The combined application of these multi-dimensional NMR techniques provides a robust and unequivocal assignment of all proton and carbon signals, thereby solidifying the structural elucidation of "this compound" in the solution phase.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C3-H | ~8.0-8.5 | ~140-145 |

| -CH₂- | ~4.0-4.5 | ~40-45 |

| -CH₃ | ~1.4-1.6 | ~13-15 |

| C5 | - | ~145-150 |

| Note: The chemical shifts are approximate and can vary depending on the solvent and experimental conditions. |

While solution-state NMR characterizes the average molecular structure in a solvent, solid-state NMR (ssNMR) provides insights into the structure and dynamics of molecules in their solid, crystalline forms. For "this compound," ssNMR is particularly valuable when obtaining single crystals suitable for X-ray diffraction is challenging, or for the study of different polymorphic forms. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) can yield high-resolution ¹³C spectra of the solid material. These spectra can indicate the presence of multiple, crystallographically distinct molecules within the unit cell, which would be observed as a splitting of the NMR signals.

Single Crystal X-Ray Diffraction Studies for Crystalline Architecture

Single crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a crystalline solid. This technique yields accurate atomic coordinates, bond lengths, and bond angles, and provides detailed information about the packing of molecules within the crystal lattice.

X-ray diffraction studies of "this compound" reveal the specific conformation adopted by the molecule in the solid state. A key feature is the planarity of the 1,2,4-triazole (B32235) ring. The ethyl group, attached to the N1 nitrogen, adopts a specific orientation relative to this ring. The torsion angles that define the conformation of the ethyl group, such as the C3-N1-C(ethyl)-C(methyl) dihedral angle, can be precisely determined from these studies. researchgate.net

Table 2: Selected Bond Lengths and Angles for this compound from X-ray Diffraction

| Bond/Angle | Value |

| C5-Br Bond Length | ~1.85-1.90 Å |

| N1-C(ethyl) Bond Length | ~1.45-1.50 Å |

| C3-N4-N1 Angle | ~105-110° |

| N1-C5-Br Angle | ~120-125° |

| Note: These values are representative and can vary slightly between different crystallographic studies. |

The packing of individual "this compound" molecules in a crystal is governed by a variety of intermolecular interactions.

Hydrogen Bonding: While the primary triazole ring lacks a proton for classical hydrogen bonding, weak C-H···N or C-H···Br hydrogen bonds may be present. nih.gov These interactions involve a hydrogen atom from the ethyl group or the C3 position interacting with a nitrogen or bromine atom of an adjacent molecule.

Halogen Bonding: The bromine atom at the C5 position plays a crucial role in directing the crystal packing through halogen bonding. This is an attractive interaction between the electrophilic region on the bromine atom and a nucleophilic site on a neighboring molecule, such as a nitrogen atom of the triazole ring. These Br···N interactions can be a significant factor in the formation of the supramolecular structure.

Polymorphism refers to the capacity of a solid to exist in multiple crystalline forms. Different polymorphs of a compound can exhibit distinct physical properties. While specific studies on the polymorphism of "this compound" are not extensively documented, it is a plausible phenomenon for this type of molecule. researchgate.net The presence of a flexible ethyl group and multiple sites for intermolecular interactions could facilitate different packing arrangements under varying crystallization conditions, potentially leading to the formation of distinct polymorphic forms. The identification and characterization of any such polymorphs would heavily rely on single crystal and powder X-ray diffraction techniques. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the structural elucidation of this compound. It provides an extremely accurate mass measurement of the parent ion, which allows for the validation of its molecular formula, C₄H₆BrN₃. The presence of bromine, with its two characteristic isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio, results in a distinctive isotopic pattern for the molecular ion [M]⁺ and its adducts, further confirming the elemental composition.

Predicted HRMS data shows the expected mass-to-charge ratios (m/z) for various adducts of the molecule, which are critical for its identification in complex mixtures.

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 175.98178 |

| [M+Na]⁺ | 197.96372 |

| [M-H]⁻ | 173.96722 |

| [M+K]⁺ | 213.93766 |

| [M]⁺ | 174.97395 |

Table 1. Predicted HRMS data for adducts of this compound (C₄H₆BrN₃). Data sourced from computational predictions. uni.lu

Beyond molecular formula confirmation, the fragmentation patterns observed during tandem mass spectrometry (MS/MS) experiments offer deep insights into the molecule's structure. While specific fragmentation studies on this compound are not extensively published, the fragmentation of related 1,2,4-triazole derivatives follows established pathways. researchgate.netfluorine1.runuph.edu.ua Common fragmentation patterns involve the cleavage of the triazole ring and the loss of substituents. For this compound, expected fragmentation could include:

Loss of the ethyl group: Cleavage of the N-ethyl bond would result in a fragment corresponding to the brominated triazole ring.

Loss of a bromine radical: This would lead to the formation of an ethyl-triazole cation.

Ring cleavage: A characteristic fragmentation of triazoles is the elimination of a molecule of nitrogen (N₂). fluorine1.ru

Analyzing these specific fragment ions allows researchers to piece together the molecular structure, confirming the positions of the ethyl group and the bromine atom on the triazole core. researchgate.net

Vibrational Spectroscopy (Fourier Transform Infrared (FT-IR), Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FT-IR) and Raman techniques, is instrumental in identifying the functional groups present in this compound. These methods probe the vibrational modes of the molecule, providing a characteristic "fingerprint." nih.gov

FT-IR Spectroscopy measures the absorption of infrared radiation at specific frequencies corresponding to the vibrational transitions of molecular bonds. For this compound, key absorption bands are expected for the triazole ring, the ethyl substituent, and the carbon-bromine bond.

Raman Spectroscopy , which measures the inelastic scattering of monochromatic light, provides complementary information. While C-H stretching modes are often strong in both techniques, C=N and N=N stretching vibrations within the heterocyclic ring are typically prominent in Raman spectra. researchgate.net

The combination of FT-IR and Raman provides a comprehensive vibrational profile of the molecule.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique where Typically Observed |

|---|---|---|

| C-H Stretch (Aromatic/Triazole Ring) | 3000 - 3150 | FT-IR, Raman |

| C-H Stretch (Aliphatic -CH₂, -CH₃) | 2850 - 3000 | FT-IR, Raman |

| C=N / N=N Stretch (Triazole Ring) | 1450 - 1600 | FT-IR, Raman |

| C-N Stretch (Triazole Ring) | 1250 - 1350 | FT-IR, Raman |

| C-Br Stretch | 500 - 650 | FT-IR |

Table 2. Predicted characteristic vibrational frequencies for this compound based on data from related triazole compounds. researchgate.netresearchgate.net

Analysis of the spectra would confirm the presence of the ethyl group through its characteristic C-H stretching and bending vibrations. The integrity of the triazole ring is confirmed by its unique pattern of C=N, N=N, and C-N stretching and ring deformation modes. researchgate.netaip.org The C-Br stretching vibration, expected at lower wavenumbers, provides direct evidence for the bromine substitution.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. For this compound, the primary chromophore is the 1,2,4-triazole ring itself.

The electronic spectrum of 1,2,4-triazole derivatives is typically characterized by π → π* and n → π* transitions. researchgate.netnih.gov

π → π transitions:* These are generally high-energy, high-intensity absorptions arising from the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the delocalized system of the triazole ring.

n → π transitions:* These lower-intensity absorptions involve the promotion of a non-bonding electron (from the lone pairs on the nitrogen atoms) to a π* antibonding orbital.

Substituents on the triazole ring can influence the wavelength of maximum absorption (λmax). The ethyl group (an alkyl group) typically has a minor effect. The bromine atom, with its lone pair electrons, can act as an auxochrome, potentially causing a slight shift in the absorption bands (a bathochromic or hypsochromic shift) and affecting their intensity.

| Related Compound | Solvent | λmax (nm) |

|---|---|---|

| 1,2,3-Triazole (gas phase) | N/A | ~205 |

| 4-Ethyl-3,5-bis[4'-(N,N-diphenylamino)biphenyl-4-yl]-4H-1,2,4-triazole | CH₂Cl₂ | 351.0 |

| (E)-4-(3-formyl-4-hydroxyphenyl)diazenyl benzenesulfonic acid-triazole derivative | Water | 345 |

Table 3. UV-Vis absorption maxima for related triazole-containing compounds. nih.govresearchgate.netrsc.org

The precise λmax for this compound would need to be determined experimentally, but the data from these related structures suggest that its significant electronic absorptions would occur within the ultraviolet portion of the electromagnetic spectrum. nih.gov

Theoretical and Computational Chemistry Approaches

Quantum Mechanical (QM) Calculations of Electronic Structure

Quantum mechanical calculations are fundamental to understanding the electronic distribution and energy of a molecule. These methods solve approximations of the Schrödinger equation to provide detailed insights into molecular structure and reactivity. For derivatives of 1,2,4-triazole (B32235), QM methods are routinely used to explore their pharmacological and material science applications. rad-proceedings.orgnih.gov

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is particularly effective for optimizing molecular geometry to find the most stable, lowest-energy conformation. researchgate.netdnu.dp.ua In a typical study on a 1,2,4-triazole derivative, a functional like B3LYP combined with a basis set such as 6-311G or cc-pVDZ is used to perform these calculations. researchgate.netresearchgate.net

The process involves starting with an estimated structure of 5-Bromo-1-ethyl-1H-1,2,4-triazole and iteratively adjusting the positions of the atoms until a minimum on the potential energy surface is located. The outcome of this optimization provides key data points. Although specific values for this compound are not published, calculations on related triazoles provide expected bond lengths and angles. For instance, in a generic 1,2,4-triazole ring, N-N bond lengths are typically shorter than a single bond but longer than a double bond, indicating electron delocalization within the ring. rad-proceedings.org

Table 1: Representative Optimized Geometrical Parameters for a 1,2,4-Triazole Ring (Illustrative) This table is based on general findings for 1,2,4-triazole derivatives and does not represent specific calculated values for this compound.

| Parameter | Typical Calculated Value (Å or °) |

| N1-N2 Bond Length | ~1.35 Å |

| N4-C5 Bond Length | ~1.33 Å |

| C5-N1-C2 Bond Angle | ~103-108° |

| N1-N2-C3 Bond Angle | ~113-114° |

Data is illustrative, derived from general findings on similar compounds. rad-proceedings.org

Frontier Molecular Orbital (FMO) theory is crucial for explaining chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net

The energy gap between the HOMO and LUMO (ΔE) is a critical parameter indicating the molecule's stability and reactivity. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net For 1,2,4-triazole derivatives, FMO analysis helps explain their biological activity and potential as inhibitors or reactants in various chemical processes. nih.gov The analysis would reveal how the bromo and ethyl substituents on the triazole ring influence the energy and distribution of these frontier orbitals.

An Electrostatic Potential (ESP) or Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the surface of a molecule. It is invaluable for predicting how a molecule will interact with other molecules, particularly in biological systems. researchgate.net The map uses a color scale where red typically indicates regions of negative electrostatic potential (electron-rich, attractive to electrophiles), and blue indicates regions of positive electrostatic potential (electron-poor, attractive to nucleophiles).

For this compound, an ESP map would likely show negative potential around the nitrogen atoms of the triazole ring, identifying them as likely sites for hydrogen bonding or protonation. dnu.dp.ua The bromine atom would also influence the potential map, creating a region of slight negative or neutral potential, which is important for understanding intermolecular interactions.

Molecular Dynamics (MD) Simulations for Conformational Landscapes

While QM calculations typically focus on a single, static, minimum-energy structure, molecules are dynamic entities. Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing a view of the molecule's conformational landscape. bohrium.com This is particularly important for flexible molecules like this compound, which has a rotatable ethyl group.

An MD simulation would reveal the preferred orientations of the ethyl group relative to the triazole ring and how the molecule behaves in different environments, such as in a solvent or near a biological receptor. bohrium.com By simulating the molecule's trajectory, researchers can understand its flexibility, average conformation, and the stability of different poses, which is critical for applications like drug design. acs.org

Reaction Pathway and Transition State Analysis in Mechanistic Studies

Computational chemistry can be used to model entire chemical reactions, identifying the most likely mechanism. This involves locating the transition state (TS)—the highest energy point along the reaction coordinate—that connects reactants to products. The energy of the transition state determines the activation energy of the reaction.

For this compound, this analysis could be applied to study its synthesis, degradation, or its reactions with other molecules. For example, a study on the protonation of 1,2,4-triazole used DFT to determine that the N4 nitrogen is the most likely site of proton attack. researchgate.netdnu.dp.ua Similar calculations for the subject compound would clarify its reactivity and the stability of its intermediates.

Prediction of Spectroscopic Parameters from Computational Models (e.g., NMR, IR, UV-Vis chemical shifts and frequencies)

Computational models can predict various spectroscopic properties, which serves as a powerful tool for confirming the identity and structure of a synthesized compound.

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is commonly used with DFT to calculate the theoretical ¹H and ¹³C NMR chemical shifts. dntb.gov.ua These calculated shifts can be compared with experimental data to validate the structure. researchgate.net

IR Spectroscopy: The vibrational frequencies corresponding to the stretching and bending of bonds can be calculated from the optimized geometry. These frequencies correspond to the peaks in an Infrared (IR) spectrum. Comparing the calculated and experimental IR spectra helps in assigning the observed vibrational modes to specific molecular motions. researchgate.net

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the electronic transitions of a molecule, which correspond to the absorption peaks in a UV-Vis spectrum. acs.org This analysis provides information about the electronic structure and the nature of the orbitals involved in the absorption of light.

For this compound, these predictive calculations would be essential for characterizing the molecule and confirming its successful synthesis by correlating theoretical data with experimental measurements.

Strategic Utilization in Advanced Synthetic Methodologies and Material Design

5-Bromo-1-ethyl-1H-1,2,4-triazole as a Key Intermediate in Complex Molecule Synthesis

The presence of a bromine atom at the 5-position of the 1-ethyl-1H-1,2,4-triazole ring renders the molecule a highly valuable intermediate for the construction of more elaborate molecular structures. This bromo-substituent serves as a versatile functional handle, enabling a variety of chemical transformations, including nucleophilic substitution and metal-catalyzed cross-coupling reactions. The synthesis of such 5-bromo-1-substituted-1,2,4-triazoles is often achieved through the chemoselective bromination of the corresponding 1-substituted-1,2,4-triazole using reagents like N-Bromosuccinimide (NBS) in a suitable solvent such as carbon tetrachloride. nih.gov

Preparation of Functionalized Heterocyclic Systems

This compound is an excellent precursor for a diverse range of functionalized heterocyclic systems. The reactivity of the C-Br bond allows for its displacement by various nucleophiles or its participation in coupling reactions to introduce new functional groups and build molecular complexity.

Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the triazole ring facilitates the substitution of the bromine atom by nucleophiles. This allows for the introduction of functionalities such as amino, alkoxy, and cyano groups, leading to a variety of 1,5-disubstituted 1,2,4-triazole (B32235) derivatives.

Metal-Catalyzed Cross-Coupling Reactions: The compound is an ideal substrate for various palladium-, copper-, or nickel-catalyzed cross-coupling reactions. For instance, Suzuki coupling with arylboronic acids can be used to synthesize 5-aryl-1-ethyl-1H-1,2,4-triazoles. Similarly, Sonogashira, Stille, and Heck couplings can be employed to introduce alkynyl, stannyl, and vinyl groups, respectively. These methods provide efficient pathways to di- and poly-substituted triazoles, which are important scaffolds in medicinal chemistry. nih.gov

A general scheme for the functionalization of 5-bromo-1,2,4-triazoles is presented below.

| Reaction Type | Reagents | Product Type |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | 5-Aryl-1-ethyl-1H-1,2,4-triazole |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | 5-Alkynyl-1-ethyl-1H-1,2,4-triazole |

| Buchwald-Hartwig | Amine, Pd catalyst, Base | 5-Amino-1-ethyl-1H-1,2,4-triazole |

| Cyanation | Cyanide source (e.g., Zn(CN)₂), Pd catalyst | 5-Cyano-1-ethyl-1H-1,2,4-triazole |

Role in Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all the reactants, are highly valued for their efficiency and atom economy. mdpi.com While specific examples detailing the use of this compound in MCRs are not extensively documented, its structure suggests significant potential. The bromo-substituent can act as a leaving group in a sequential MCR, or the triazole-containing intermediate could be generated in situ to participate in further transformations. For example, it could be envisioned as a component in isocyanide-based MCRs or in domino reactions where an initial coupling at the bromine site triggers subsequent intramolecular cyclizations. The development of MCRs involving this building block would provide rapid access to libraries of complex triazole-containing compounds. nih.govrsc.org

Rational Design of Ligands and Organocatalysts Incorporating the Triazole Unit

The 1,2,4-triazole ring is an excellent N-heterocyclic donor group, making it a popular component in the design of ligands for coordination chemistry and organocatalysts. The nitrogen atoms at positions 2 and 4 possess lone pairs of electrons that can readily coordinate to metal centers. The ethyl group at the N1 position and the bromine at the C5 position in this compound allow for the fine-tuning of the steric and electronic properties of the resulting ligands. Functionalization at the bromine position can introduce additional donor atoms, creating multidentate ligands capable of forming stable complexes with a variety of transition metals.

Synthesis of Coordination Polymers and Metal-Organic Frameworks (MOFs)

Coordination polymers (CPs) and metal-organic frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. nih.gov The 1,2,4-triazole moiety is a particularly effective bridging ligand, often using its N2 and N4 atoms to link adjacent metal centers, forming 1D, 2D, or 3D networks. mdpi.comresearchgate.net

This compound can be used as a precursor to design ligands for CPs and MOFs. By replacing the bromine atom with other coordinating groups (e.g., carboxylates, pyridyls, or other heterocycles), ditopic or polytopic linkers can be synthesized. These custom-designed ligands can then be reacted with metal salts to self-assemble into CPs and MOFs with desired topologies and properties. The ethyl group can influence the packing of the framework and the size of the pores within the material. The resulting triazole-based MOFs have potential applications in gas storage, separation, and catalysis. mdpi.comresearchgate.net

| Ligand Precursor | Functionalization Reaction | Resulting Ligand Type | Potential Application |

| This compound | Suzuki coupling with 4-carboxyphenylboronic acid | Ditopic N,O-donor ligand | Porous MOFs for gas storage |

| This compound | Sonogashira coupling with 4-ethynylpyridine | Ditopic N,N-donor ligand | Luminescent CPs for sensing |

| This compound | Reaction with 3-amino-1,2,4-triazole | Bridging N-heterocyclic ligand | Spin crossover materials |

Integration into Advanced Materials Architectures

The unique properties of the 1,2,4-triazole ring, such as its high thermal stability and ability to participate in hydrogen bonding and coordination, make it an attractive component for advanced materials. This compound serves as a key monomer or precursor for incorporating these properties into larger material structures.

Precursors for Polymeric Materials

The reactivity of the C-Br bond in this compound makes it a suitable monomer for the synthesis of novel polymers through polycondensation or cross-coupling polymerization reactions. For example, polymerization via Suzuki or Stille coupling with difunctional comonomers can lead to conjugated polymers containing 1,2,4-triazole units in the main chain.

These triazole-containing polymers are of interest for a variety of applications. The incorporation of the 1,2,4-triazole moiety can enhance the thermal stability and mechanical properties of the polymer. Furthermore, the triazole units can act as proton acceptors and donors, making these materials promising candidates for the development of proton-conducting membranes for use in fuel cells, particularly for operation at temperatures above 100 °C. nih.gov The modification of polymer matrices with 1,2,4-triazole can facilitate proton transfer through the formation of low-barrier hydrogen bonds. nih.gov

Components in Supramolecular Assemblies and Host-Guest Chemistry

The 1,2,4-triazole ring system, a core component of this compound, is recognized for its capacity to participate in the formation of supramolecular assemblies. The nitrogen atoms within the triazole ring can act as coordination sites for metal ions, leading to the formation of coordination polymers and metal-organic frameworks (MOFs). These structures are of significant interest in materials science due to their potential applications in areas such as gas storage, catalysis, and sensing.

In the realm of host-guest chemistry, the triazole moiety can be incorporated into larger molecular frameworks designed to encapsulate smaller guest molecules. The electronic properties of the triazole ring, modified by the bromo and ethyl substituents, can contribute to the binding affinity and selectivity of the host molecule for specific guests.

Building Blocks for Luminescent or Electronic Materials

Derivatives of 1,2,4-triazole have demonstrated promise as building blocks for the creation of luminescent and electronic materials. The triazole ring is an electron-deficient system, a property that is often desirable in the design of organic light-emitting diodes (OLEDs) and other electronic devices.

The incorporation of a 1,2,4-triazole core into larger conjugated systems has been shown to yield materials with significant luminescent properties. The bromine atom in this compound can serve as a functional handle for further chemical modifications, such as cross-coupling reactions, to introduce other functional groups and extend the π-conjugation of the system. This functionalization is a key strategy in tuning the photophysical properties of the resulting materials, including their emission color and quantum yield.

While direct studies on the luminescent or electronic properties of this compound are not extensively documented, the known characteristics of the 1,2,4-triazole scaffold suggest its potential as a valuable precursor in the synthesis of advanced materials with tailored optical and electronic functionalities.

Advanced Analytical Methodologies for Research on 5 Bromo 1 Ethyl 1h 1,2,4 Triazole

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for Reaction Monitoring and Purity Assessment

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are cornerstone techniques for the analysis of 1,2,4-triazole (B32235) derivatives. dnu.dp.ua They provide robust methods for separating the target compound from starting materials, intermediates, and by-products, making them essential for both real-time reaction monitoring and final purity verification.

High-Performance Liquid Chromatography (HPLC) is particularly versatile for analyzing 1,2,4-triazoles. sielc.com Purity assessments for various functionalized 1,2,4-triazoles are routinely performed using HPLC systems, often coupled with a mass spectrometer (LC-MS) for definitive peak identification based on mass-to-charge ratio. zsmu.edu.uamoldb.com The method typically involves a mixed-mode stationary phase, allowing for the separation of polar compounds like triazoles. sielc.comhelixchrom.com Retention times are controlled by adjusting the mobile phase composition, such as the ratio of acetonitrile (B52724) to a buffered aqueous solution. helixchrom.com

Gas Chromatography-Mass Spectrometry (GC-MS) is also applicable for the analysis of volatile and thermally stable triazole derivatives. dnu.dp.ua The technique separates compounds based on their boiling points and interaction with a non-polar column, followed by mass spectrometry for identification. dnu.dp.ua However, the applicability of GC-MS can be limited by the polarity of the triazole derivatives; highly polar compounds may exhibit poor peak shape and response, complicating the analysis. dnu.dp.ua For 5-Bromo-1-ethyl-1H-1,2,4-triazole, its volatility makes GC-MS a viable option for purity assessment.

These chromatographic methods are crucial for ensuring the quality of synthesized compounds, with purity levels often expected to exceed 95-98%. zsmu.edu.uamoldb.com

Table 1: Illustrative Chromatographic Conditions for Triazole Analysis

| Parameter | HPLC | GC-MS |

|---|---|---|

| Column | Primesep 100 mixed-mode or C18 | Non-polar capillary column (e.g., HP-5MS) |

| Mobile Phase/Carrier Gas | Acetonitrile/Water with buffer (e.g., TFA or sulfuric acid) sielc.comhelixchrom.com | Helium |

| Detection | UV (e.g., 200 nm) or Mass Spectrometry (ESI-MS) zsmu.edu.uahelixchrom.com | Mass Spectrometry (MS) dnu.dp.ua |

| Application | Purity assessment, reaction monitoring of polar and non-volatile derivatives. zsmu.edu.ua | Purity assessment of volatile and thermally stable derivatives. dnu.dp.ua |

Quantitative Elemental Analysis (CHN)

Quantitative Elemental Analysis, commonly known as CHN analysis, is a fundamental technique used to confirm the empirical formula of a synthesized compound. It measures the mass percentages of Carbon (C), Hydrogen (H), and Nitrogen (N) in a sample. This method provides a critical check on the purity and identity of this compound by comparing the experimentally determined elemental composition with the theoretically calculated values.

For newly synthesized 1,2,4-triazole derivatives, researchers consistently report the calculated and found values from elemental analysis to validate their structures. zsmu.edu.ua A close agreement between the experimental and theoretical percentages (typically within ±0.4%) provides strong evidence for the correct elemental composition of the target molecule.

Table 2: Theoretical Elemental Composition of this compound (C₄H₆BrN₃)

| Element | Symbol | Atomic Mass | Count | Total Mass | Mass Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 4 | 48.044 | 25.29% |

| Hydrogen | H | 1.008 | 6 | 6.048 | 3.18% |

| Bromine | Br | 79.904 | 1 | 79.904 | 42.06% |

| Nitrogen | N | 14.007 | 3 | 42.021 | 22.12% |

| Total | | | | 190.017 | 100.00% |

Chiral Chromatography for Enantiomeric Purity (if applicable to specific derivatives)

While this compound is an achiral molecule, its derivatives can possess stereogenic centers, leading to the formation of enantiomers. When a synthetic route produces a racemic mixture of a chiral triazole derivative, chiral chromatography is the essential tool for separating these enantiomers and determining the enantiomeric purity or enantiomeric excess (ee) of the product.

For instance, research on non-symmetrical 1,2,4-triazole-diphenol ligands that form octahedral complexes with silicon(IV) resulted in a racemic mixture of two enantiomers (Δ and Λ). rsc.org The successful separation of these enantiomers was achieved using chiral HPLC. rsc.org This underscores the importance of chiral chromatography in the broader research context of 1,2,4-triazoles, as the synthesis of complex, biologically active derivatives often introduces chirality.

Capillary Electrophoresis for Charged Species Separation

Capillary Electrophoresis (CE) is a high-resolution separation technique that separates molecules based on their charge-to-size ratio in an electric field. The 1,2,4-triazole ring contains nitrogen atoms that can be protonated under acidic conditions, forming positively charged species. frontiersin.org This property makes CE a suitable method for the analysis of this compound and its derivatives.

CE offers advantages such as high separation efficiency, short analysis times, and minimal sample consumption. It can be used to assess purity, analyze ionic impurities, or study the acid-base properties of triazole compounds by monitoring their mobility under varying pH conditions. The technique is particularly powerful for separating species that are difficult to resolve by HPLC.

In Situ Spectroscopic Monitoring of Reactions

Understanding reaction kinetics and mechanisms is greatly enhanced by monitoring the reaction in real-time. In situ spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy, allow researchers to observe the concentration of reactants, intermediates, and products as the reaction progresses without sample workup.

Recent studies have demonstrated the use of benchtop NMR, enhanced by Signal Amplification by Reversible Exchange (SABRE), for the real-time monitoring of triazole formation in click reactions. nih.gov This approach allows for the detection of low-concentration species and provides valuable kinetic and mechanistic insights. nih.gov By applying such in situ methods to the synthesis of this compound, one could track the consumption of the starting materials and the formation of the triazole ring, leading to optimized reaction conditions and a deeper understanding of the formation mechanism.

Future Perspectives and Emerging Research Avenues

Exploration of Novel and Sustainable Synthetic Pathways

The development of environmentally benign and efficient synthetic methods is a cornerstone of modern chemistry. Future research will likely focus on moving beyond traditional synthetic routes for 5-Bromo-1-ethyl-1H-1,2,4-triazole to more sustainable alternatives. The principles of green chemistry are increasingly being applied to the synthesis of 1,2,4-triazole (B32235) derivatives, emphasizing the use of eco-friendly solvents, reusable catalysts, and energy-efficient reaction conditions. rsc.org

Key areas for exploration include:

Copper-Catalyzed Reactions: Copper-catalyzed reactions have emerged as powerful tools for constructing 1,2,4-triazole rings. acs.org A one-step synthesis using a copper catalyst and air as the oxidant allows for the facile generation of diverse 1,2,4-triazoles from readily available starting materials. acs.org Adapting these methods could provide a direct and efficient route to the target compound.

Sonosynthesis: Ultrasound-assisted synthesis offers benefits such as shorter reaction times, milder conditions, and improved yields. A one-pot protocol for the sonosynthesis of bis- rsc.orgroyalsocietypublishing.orgrsc.org-triazol-3-yl amines has been developed, showcasing the potential of this energy-efficient technique. royalsocietypublishing.org

Heterogeneous Catalysis: The use of reusable heterogeneous catalysts, such as zinc oxide nanoparticles, presents a sustainable option for triazole synthesis. rsc.org These catalysts are economical, robust, and can be recovered and reused, minimizing waste and aligning with green chemistry principles. rsc.org

| Synthetic Strategy | Key Features | Potential Advantage for this compound | Reference |

| Copper-Catalyzed Oxidative Cyclization | Uses air as an oxidant, readily available catalysts. | Facile, one-step generation of the triazole ring. | acs.org |

| Sonosynthesis | Ultrasound-assisted, ambient temperature. | Energy efficient, potentially higher yields and shorter reaction times. | royalsocietypublishing.org |

| Heterogeneous Catalysis (e.g., ZnO) | Reusable catalyst, often in aqueous media. | Environmentally friendly, cost-effective, scalable. | rsc.org |

| Metal-Free Condensation | Avoids use of external catalysts, ligands, or oxidants. | Reduces metal contamination, environmentally benign. | isres.org |

Design of Advanced Material Architectures with Tailored Properties

The 1,2,4-triazole ring is a valuable building block for functional materials due to its unique electronic properties, high nitrogen content, and ability to coordinate with metals. rsc.orgrsc.org The presence of the bromo- and ethyl- groups on this compound provides handles for further functionalization, enabling its incorporation into a variety of advanced material architectures.

Future research directions include:

Metal-Organic Frameworks (MOFs): The nitrogen atoms of the triazole ring can act as ligands to coordinate with metal ions, forming porous MOFs. These materials have potential applications in gas storage, separation, and catalysis. The bromo-substituent could be used to post-synthetically modify the MOF's properties.

Conjugated Polymers: While conjugation through the triazole ring itself can be limited, it can be incorporated into larger π-conjugated systems. rsc.org These materials are of interest for applications in electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

High-Energy Materials: Nitrogen-rich heterocycles like 1,2,4-triazole are foundational for developing high-energy materials (HEMs) due to their high heats of formation and thermal stability. nih.gov Research into the derivatives of this compound could lead to new energetic materials with tailored properties.

Integration into Interdisciplinary Research Paradigms

The 1,2,4-triazole scaffold is a "privileged structure" in medicinal and agricultural chemistry, appearing in numerous bioactive compounds. frontiersin.orgnih.gov The unique combination of substituents in this compound makes it a candidate for exploration in various interdisciplinary fields.

Medicinal Chemistry: Triazole derivatives exhibit a wide range of biological activities, including antifungal, antibacterial, anticancer, and antiviral properties. frontiersin.orgnih.govdergipark.org.tr The bromo-substituent can engage in halogen bonding or serve as a site for further modification through cross-coupling reactions to generate libraries of compounds for biological screening. nih.gov

Agrochemicals: Many successful fungicides and herbicides are based on the triazole scaffold. Future research could investigate the potential of this compound and its derivatives as novel plant-protecting agents.

Chemical Biology: As a versatile scaffold, the molecule could be incorporated into chemical probes to study biological processes. The bromo-functionality allows for the attachment of reporter tags, such as fluorophores or biotin, via established chemical reactions.

Computational Predictions for Unexplored Reactivity and Applications

In silico methods, such as Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking, are invaluable for predicting the properties and potential applications of new molecules, thereby saving time and resources. zsmu.edu.ua

QSAR Modeling: QSAR studies can predict the biological activity or toxicity of this compound derivatives based on their molecular structure. zsmu.edu.uazsmu.edu.ua For instance, research on similar compounds has shown that variations in alkyl and aryl substituents significantly influence predicted toxicity and anti-inflammatory activity. zsmu.edu.uazsmu.edu.uanih.gov

Molecular Docking: Docking simulations can predict how this compound might bind to the active sites of enzymes or receptors. nih.govuran.ua This can guide the rational design of new drug candidates. Studies on related triazoles have used docking to identify potential targets like cytochrome P450 enzymes or kinases. uran.uaresearchgate.net

Reaction Mechanism Studies: Computational chemistry can elucidate the decomposition pathways and reactivity of triazole-based materials, which is particularly important for designing stable and effective high-energy materials. nih.gov

| Computational Method | Application for this compound | Predicted Outcome | Reference |

| QSAR | Predict toxicity and biological activity of derivatives. | Guide the design of safer, more potent compounds. | zsmu.edu.uazsmu.edu.ua |

| Molecular Docking | Simulate binding to biological targets (e.g., enzymes). | Identify potential therapeutic applications and binding modes. | nih.govuran.ua |

| DFT Calculations | Explore decomposition pathways and reactivity. | Understand stability for materials science applications. | nih.gov |

Development of Smart Functional Materials

Smart or stimuli-responsive materials change their properties in response to external triggers like light, pH, or temperature. The 1,2,4-triazole moiety is an excellent candidate for inclusion in such materials due to its ability to participate in non-covalent interactions. rsc.org

Future research could focus on:

Responsive Polymers and Gels: Incorporating this compound into polymer chains could lead to materials that respond to changes in their environment. The triazole's ability to act as a hydrogen bond acceptor/donor or a metal ligand can be exploited to create reversible cross-links. rsc.org

Chemosensors: The triazole ring can bind to specific cations or anions. rsc.org This interaction can be designed to produce a detectable signal (e.g., a change in color or fluorescence), forming the basis of a chemical sensor. The bromo- and ethyl- groups can be modified to tune the selectivity and sensitivity of the sensor.

Strategies for Selective C-H Activation and Functionalization

Direct C-H activation is a powerful strategy for molecular synthesis that avoids the need for pre-functionalized starting materials. While the bromo-substituent on this compound is a classical handle for cross-coupling, future research will undoubtedly explore the direct functionalization of the C-H bond on the triazole ring.

Palladium-Catalyzed C-H Arylation: Methods have been developed for the direct arylation of triazole C-H bonds using palladium catalysts. nih.gov Applying this chemistry to this compound would allow for the introduction of aryl groups at the C-3 position, providing a complementary route to functionalization that leaves the bromo-group available for subsequent reactions.

Regioselective Functionalization: A key challenge will be controlling the regioselectivity of C-H activation. Computational studies can help predict the most reactive C-H bond, guiding the development of selective synthetic methods. This would enable the precise and efficient construction of complex, multi-substituted triazole derivatives for various applications.

Q & A

Q. Q1. What are the most reliable synthetic routes for preparing 5-Bromo-1-ethyl-1H-1,2,4-triazole?

The compound can be synthesized via regioselective bromination of 1-ethyl-1H-1,2,4-triazole using N-bromosuccinimide (NBS) under radical initiation. A typical procedure involves refluxing the triazole precursor in carbon tetrachloride (CCl₄) with NBS (2.0 equiv) and catalytic benzoyl peroxide (10 mol%) for 12 hours . Alternative methods include halogenation of triazole derivatives using bromine in acetic acid under controlled temperature (338–348 K) with sodium acetate as a base . Post-reaction purification via column chromatography (silica gel, chloroform) yields the product in moderate-to-high purity.

Structural Characterization

Q. Q2. How can researchers confirm the regiochemical outcome of bromination in 1,2,4-triazole derivatives?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguous regiochemical assignment. For this compound, SC-XRD data (monoclinic system, space group P2₁) reveal bond lengths and angles consistent with bromine substitution at the 5-position . Complementary techniques include:

- ¹H/¹³C NMR : Absence of resonance for the original proton at the brominated position.

- IR spectroscopy : Shifts in C-Br stretching frequencies (~500–600 cm⁻¹).

- Mass spectrometry : Molecular ion peaks matching the expected m/z (e.g., [M+H]⁺ for C₄H₇BrN₃).

Biological Activity Profiling

Q. Q3. What biological activities have been reported for 1,2,4-triazole derivatives bearing bromo and alkyl substituents?

Bromo-triazoles exhibit diverse bioactivity, including:

- Cyclooxygenase-2 (COX-2) inhibition : 5-Aryl-1H-1,2,4-triazoles with electron-withdrawing groups (e.g., Br) show enhanced binding to COX-2 active sites, as demonstrated by in vitro enzyme inhibition assays (IC₅₀ values in µM range) .

- Antimicrobial properties : Derivatives like 5-Bromo-1-(4-methoxyphenyl)-1H-1,2,4-triazole display broad-spectrum activity against Gram-positive bacteria (Staphylococcus aureus, MIC = 8 µg/mL) via disruption of membrane integrity .

Advanced Reaction Optimization

Q. Q4. How can reaction conditions be optimized to minimize byproducts during bromination?

Key parameters include:

- Solvent selection : CCl₄ promotes radical stability, reducing side reactions (e.g., dibromination) compared to polar solvents .

- Stoichiometry : Excess NBS (>1.5 equiv) drives reaction completion but may increase di-substitution; real-time monitoring via TLC is advised.

- Temperature control : Maintaining reflux (~77°C for CCl₄) ensures consistent radical initiation without thermal decomposition.

For scale-up, flow chemistry setups with controlled residence time improve reproducibility .

Addressing Data Contradictions

Q. Q5. How should researchers reconcile discrepancies in biological activity data across structurally similar triazoles?

Discrepancies often arise from:

- Substituent positioning : Bromine at the 5-position vs. 3-position alters steric and electronic profiles, impacting target binding (e.g., COX-2 vs. antimicrobial targets) .

- Assay variability : Standardize protocols (e.g., MIC testing using CLSI guidelines) and validate with positive controls.

- Crystallographic insights : SC-XRD data for active vs. inactive analogs can reveal conformational preferences critical for bioactivity .

Safety and Handling

Q. Q6. What safety precautions are essential when handling this compound?

- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of fine particulates.

- Storage : Keep in airtight containers under dry, inert atmosphere (N₂ or Ar) at 2–8°C to prevent hydrolysis .

- Spill management : Neutralize with sodium bicarbonate and adsorb using vermiculite.

Advanced Mechanistic Studies

Q. Q7. What mechanistic insights exist for bromination reactions in 1,2,4-triazoles?

Radical bromination proceeds via a chain mechanism:

Initiation : Benzoyl peroxide decomposes to generate phenyl radicals, abstracting bromine from NBS.

Propagation : Bromine radicals selectively attack the electron-rich 5-position of the triazole ring due to resonance stabilization .

Computational studies (DFT) support the preference for 5-bromination, with activation energies ~15 kcal/mol lower than 3-bromination pathways .

Structure-Activity Relationship (SAR) Studies

Q. Q8. How do substituents on the triazole ring influence physicochemical properties?

- Lipophilicity : Bromine increases logP (by ~1.0 unit), enhancing membrane permeability.

- Electron effects : The electron-withdrawing Br group stabilizes the triazole ring, reducing metabolic degradation in vivo.

- Steric effects : 1-Ethyl substitution improves solubility in apolar solvents (e.g., DMSO) without steric hindrance at the active site .

Environmental and Stability Considerations

Q. Q9. What are the environmental risks associated with brominated triazoles?

- Aquatic toxicity : LC₅₀ values for Daphnia magna are typically <1 mg/L, necessitating containment to prevent waterway contamination .

- Degradation : Hydrolytic cleavage of the C-Br bond under alkaline conditions generates less toxic 1-ethyl-1H-1,2,4-triazol-5-ol.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.